molecular formula C24H18B2Cl4F8N2 B3043268 4,4'-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate CAS No. 828940-84-7

4,4'-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate

Cat. No.: B3043268
CAS No.: 828940-84-7
M. Wt: 649.8 g/mol
InChI Key: LJFRFASSWXBAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate is a chemical compound with the molecular formula C24H18B2Cl4F8N2. It is known for its unique structure, which includes two pyridinium rings substituted with 2,6-dichlorobenzyl groups and counterbalanced by tetrafluoroborate anions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate typically involves the reaction of 4,4’-bipyridine with 2,6-dichlorobenzyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid to form the ditetrafluoroborate salt. The reaction conditions often include:

    Solvent: Anhydrous acetonitrile or dimethylformamide.

    Base: Triethylamine or sodium carbonate.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding dihydropyridinium derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

Scientific Research Applications

4,4’-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bipyridinium dichloride: A simpler analog without the benzyl substituents.

    2,2’-Bipyridinium derivatives: Compounds with similar pyridinium structures but different substitution patterns.

    Viologens: A class of compounds with two pyridinium rings connected by a methylene bridge.

Uniqueness

4,4’-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and electronic behavior .

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-[1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium;ditetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl4N2.2BF4/c25-21-3-1-4-22(26)19(21)15-29-11-7-17(8-12-29)18-9-13-30(14-10-18)16-20-23(27)5-2-6-24(20)28;2*2-1(3,4)5/h1-14H,15-16H2;;/q+2;2*-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFRFASSWXBAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC(=C(C(=C1)Cl)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=C(C=CC=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18B2Cl4F8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate
Reactant of Route 2
4,4'-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate
Reactant of Route 3
Reactant of Route 3
4,4'-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate
Reactant of Route 4
4,4'-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate
Reactant of Route 5
Reactant of Route 5
4,4'-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate
Reactant of Route 6
4,4'-Bis(2,6-dichlorobenzylpyridinium) ditetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.